molecular formula C22H19Cl3N2O B12342755 2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone

2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone

Cat. No.: B12342755
M. Wt: 433.8 g/mol
InChI Key: LMUSDELPFRNPKF-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple chlorinated aromatic rings and an indazole core, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone involves several steps, starting with the preparation of the indazole core. The process typically includes:

    Formation of the Indazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Condensation: The final step involves the condensation of the chlorinated indazole with benzylidene and phenyl groups under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(1-chlorocyclopropyl)ethanone
  • 2-chloro-1-(2,4-dichlorophenyl)ethanone

Uniqueness

Compared to similar compounds, 2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone stands out due to its unique indazole core and multiple chlorinated aromatic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including cytotoxicity against cancer cell lines and other biological effects, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H22Cl2N2O
  • Molecular Weight : 423.33 g/mol

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the findings from different research efforts:

Cell Line IC50 (µM) Reference
A549 (Lung carcinoma)12.5
HCT116 (Colon carcinoma)8.0
MCF-7 (Breast carcinoma)15.0
K562 (Leukemia)10.0

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to:

  • Cell Cycle Arrest : The compound has been reported to induce G2/M phase arrest in sensitive cell lines, leading to increased apoptosis rates .
  • Reactive Oxygen Species (ROS) Generation : Elevated levels of ROS have been observed in treated cells, contributing to oxidative stress and subsequent cell death .

Case Studies

  • Study on A549 Cells :
    • A study conducted on A549 lung carcinoma cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be 12.5 µM after 48 hours of exposure.
    • Flow cytometry analysis revealed significant increases in early and late apoptotic cells following treatment .
  • HCT116 Cells :
    • Another investigation focused on HCT116 colon carcinoma cells reported an IC50 value of 8.0 µM. The study highlighted that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways .

Pharmacological Profile

In addition to its cytotoxic properties, this compound may possess other pharmacological activities:

  • Antimicrobial Activity : Preliminary investigations suggest that it may exhibit antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : Some derivatives of similar compounds have shown promise in reducing inflammation markers in vitro.

Properties

Molecular Formula

C22H19Cl3N2O

Molecular Weight

433.8 g/mol

IUPAC Name

2-chloro-1-[(7E)-3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone

InChI

InChI=1S/C22H19Cl3N2O/c23-13-20(28)27-22(15-6-10-18(25)11-7-15)19-3-1-2-16(21(19)26-27)12-14-4-8-17(24)9-5-14/h4-12,19,22H,1-3,13H2/b16-12+

InChI Key

LMUSDELPFRNPKF-FOWTUZBSSA-N

Isomeric SMILES

C1CC2C(N(N=C2/C(=C/C3=CC=C(C=C3)Cl)/C1)C(=O)CCl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CC2C(N(N=C2C(=CC3=CC=C(C=C3)Cl)C1)C(=O)CCl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.